[1,1'-Biphenyl]-4-carboxamide, 4'-heptyl-
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Overview
Description
[1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is a compound belonging to the biphenyl family, characterized by the presence of a carboxamide group at the 4-position and a heptyl group at the 4’-position. This compound is known for its applications in various fields, including materials science and optoelectronics, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced through the reaction of the biphenyl compound with an amine under appropriate conditions.
Attachment of Heptyl Group: The heptyl group can be attached via a Friedel-Crafts alkylation reaction, where the biphenyl compound reacts with a heptyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the heptyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Formation of heptyl alcohols or heptyl carboxylic acids.
Reduction: Formation of biphenyl amines.
Substitution: Introduction of various functional groups on the biphenyl core.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study molecular interactions and binding affinities due to its ability to interact with various biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is used in the production of liquid crystals for display technologies and as a component in the formulation of advanced materials for electronic devices .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with target molecules, while the heptyl group provides hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl-: Similar structure but with a carbonitrile group instead of a carboxamide group.
4’-Heptyl-4-biphenylcarbonitrile: Another compound with a heptyl group but different functional groups on the biphenyl core.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- lies in its combination of a carboxamide group and a heptyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
67599-21-7 |
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Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-(4-heptylphenyl)benzamide |
InChI |
InChI=1S/C20H25NO/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3,(H2,21,22) |
InChI Key |
OTQJIVXAIVXUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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